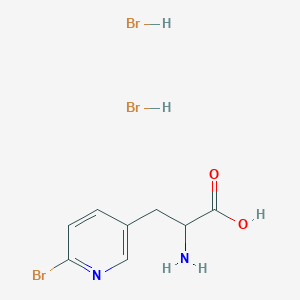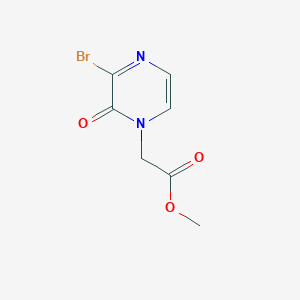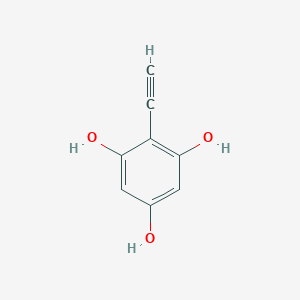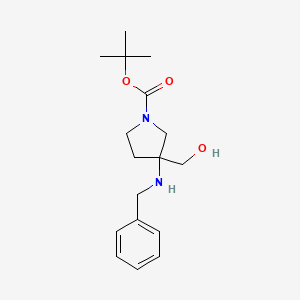
4-Methoxycyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycyclohexanethiol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxycyclohexanethiol can be achieved through several synthetic routes. One common method involves the thiolation of 4-methoxycyclohexanol using hydrogen sulfide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a suitable catalyst to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxycyclohexanethiol often involves the hydrogenation of 4-methoxycyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxycyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexanethiol compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxycyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-Methoxycyclohexanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanethiol: Similar in structure but lacks the methoxy group.
4-Methylcyclohexanethiol: Contains a methyl group instead of a methoxy group.
4-Methoxycyclohexanone: Similar structure but with a ketone group instead of a thiol group.
Uniqueness: 4-Methoxycyclohexanethiol is unique due to the presence of both a methoxy group and a thiol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H14OS |
|---|---|
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
4-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
XLFIPLDFHZXZMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


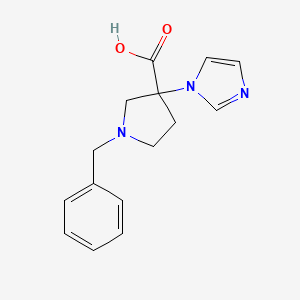
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
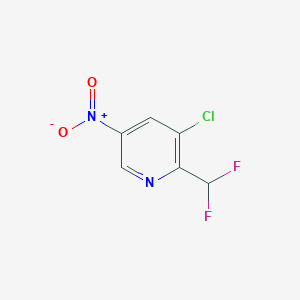
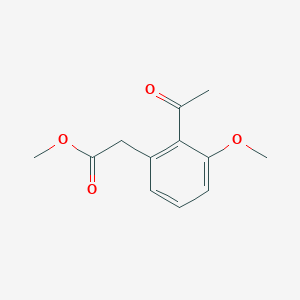




![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
